molecular formula C9H9BrCl2 B2394908 4-(3-bromopropyl)-1,2-dichloroBenzene CAS No. 29648-26-8

4-(3-bromopropyl)-1,2-dichloroBenzene

Cat. No.: B2394908
CAS No.: 29648-26-8
M. Wt: 267.98
InChI Key: MRRALASFODJNOB-UHFFFAOYSA-N
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Description

4-(3-bromopropyl)-1,2-dichloroBenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with two chlorine atoms and a bromopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromopropyl)-1,2-dichloroBenzene typically involves the bromination of 1,2-dichlorobenzene followed by a nucleophilic substitution reaction. One common method is as follows:

    Bromination: 1,2-dichlorobenzene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromine atom at the desired position.

    Nucleophilic Substitution: The brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromopropyl)-1,2-dichloroBenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the propyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The compound can be reduced to form corresponding hydrocarbons or partially reduced intermediates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 4-(3-aminopropyl)-1,2-dichloroBenzene.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Reduction: Formation of partially or fully reduced hydrocarbons.

Scientific Research Applications

4-(3-bromopropyl)-1,2-dichloroBenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-bromopropyl)-1,2-dichloroBenzene involves its interaction with molecular targets through its reactive bromopropyl group and aromatic ring. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The pathways involved may include alkylation of DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloropropyl)-1,2-dichloroBenzene
  • 4-(3-iodopropyl)-1,2-dichloroBenzene
  • 4-(3-bromopropyl)-1,3-dichloroBenzene

Uniqueness

4-(3-bromopropyl)-1,2-dichloroBenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms in the molecule allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

4-(3-bromopropyl)-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRALASFODJNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 38-2 (2.82 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (4.02 g) and N-bromosuccinimide (2.71 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and at room temperature for 2 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (3.42 g) as a colorless oil.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step Two
Quantity
2.71 g
Type
reactant
Reaction Step Two

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